Dichlorododecylmethylsilane
Description
Overview of Organosilicon Chemistry and Silanes
Organosilicon chemistry is a specialized field that studies compounds containing carbon-silicon bonds. wikipedia.org These compounds, known as organosilanes, are characterized by their unique properties, which bridge the gap between traditional organic and inorganic materials. wikipedia.orgzmsilane.com Silanes are compounds that contain a silicon atom bonded to four other atoms or groups. wikipedia.org The nature of the silicon-carbon bond, which is longer and weaker than a carbon-carbon bond, and polarized towards the more electronegative carbon atom, imparts distinct reactivity to these molecules. wikipedia.org
The field of organosilicon chemistry encompasses a wide array of compounds, including siloxanes (compounds with Si-O-Si linkages), which are the basis for silicones, and chlorosilanes, which contain silicon-chlorine bonds. wikipedia.orgwikipedia.org These compounds find applications in diverse areas, from the production of polymers and coatings to their use as intermediates in organic synthesis. zmsilane.comwikipedia.org
Significance of Dichlorododecylmethylsilane as a Reactive Precursor
This compound (C13H28Cl2Si) is a bifunctional organosilane, meaning it has two reactive chlorine atoms attached to the silicon atom. This feature makes it a highly valuable reactive precursor in a variety of chemical transformations. The two chlorine atoms can be readily displaced by nucleophiles, allowing for the formation of new bonds and the construction of more complex molecules.
The long dodecyl chain (C12H25) imparts significant hydrophobicity to the molecule. gelest.com This combination of a reactive dichlorosilyl group and a long hydrocarbon tail makes this compound particularly useful for surface modification. gelest.comresearchgate.net By reacting with hydroxyl groups present on the surface of materials like silica (B1680970), glass, or metal oxides, it can form a durable, covalently bonded hydrophobic layer. gelest.comresearchgate.net This property is crucial for applications such as creating water-repellent coatings, anti-stiction layers, and modifying the surface of fillers for composites. gelest.com
In synthetic chemistry, this compound serves as a building block for creating larger, silicon-containing molecules. For instance, it can be reacted with diols to form cyclic or polymeric siloxanes. Its reactivity also allows for its use in the synthesis of specialized ionophores, which are molecules that can selectively bind and transport ions across membranes. mdpi.comresearchgate.net
Current Research Landscape and Emerging Trends of this compound
Recent research on this compound has focused on leveraging its properties for advanced materials and applications. A significant area of investigation is its use in the synthesis of novel ionophores for ion-selective electrodes. Researchers have successfully synthesized silicon-bridged bis(12-crown-4) ethers using this compound as a key reagent. mdpi.comresearchgate.net These new ionophores show promise for applications that require the extraction of specific ions, such as sodium, on a large scale. mdpi.com
Another active area of research involves the use of this compound in surface modification to create superhydrophobic surfaces. researchgate.net These surfaces have self-cleaning properties and are being explored for various applications, including anti-fouling coatings and moisture-resistant materials. gelest.com The ability to precisely control the surface properties of nanoparticles using this compound is also a topic of interest, with potential applications in catalysis and drug delivery. researchgate.net
Furthermore, the compound is being investigated for its role in the production of adhesives, coatings, and waterproofing agents, highlighting its expanding market in the chemical and manufacturing industries. globbook.com The hydrosilylation of alkenes, a fundamental carbon-silicon bond-forming reaction, has also been studied using catalysts where this compound is a product, indicating its relevance in catalytic processes. rsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dichloro-dodecyl-methylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28Cl2Si/c1-3-4-5-6-7-8-9-10-11-12-13-16(2,14)15/h3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAADUWCLWTWDSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[Si](C)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28Cl2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885035 | |
| Record name | Silane, dichlorododecylmethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
283.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18407-07-3 | |
| Record name | (Dodecyl)(methyl)dichlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18407-07-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silane, dichlorododecylmethyl- | |
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| Record name | Silane, dichlorododecylmethyl- | |
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| Record name | Silane, dichlorododecylmethyl- | |
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| Record name | Dichlorododecylmethylsilane | |
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Synthetic Methodologies and Reaction Pathways
Classical Synthesis Routes for Organodichlorosilanes
The foundational methods for creating silicon-carbon bonds in organodichlorosilanes have been established for decades and are cornerstones of the silicone industry.
The "Direct Process" is a significant industrial method for synthesizing organohalosilanes. This process typically involves the reaction of elemental silicon with an organic halide in the presence of a metal catalyst, most commonly copper. researchgate.net For instance, methylchlorosilanes, the primary precursors for silicone polymers, are produced by reacting metallic silicon with methyl chloride. rsc.org
A variation of this approach involves reacting metallic silicon with a mixture of hydrogen chloride (HCl) and an alkene or alkyne. rsc.orgrsc.org This method can also yield alkyldichlorosilanes. For example, dichloroethylsilane (B157135) has been synthesized from metallic silicon, ethylene, and HCl using a copper(I) chloride catalyst. rsc.orglookchem.com The reaction mechanism is believed to involve the formation of a surface silylene intermediate which then reacts with the alkene. rsc.orgrsc.org The reaction conditions, such as temperature and the ratio of reactants, can be adjusted to optimize the selectivity for the desired dichlorosilane (B8785471) product. rsc.org
Another direct route involves the reaction of silicon with alkyl chlorides. In this process, the alkyl chloride can dehydrochlorinate over the copper catalyst's surface, producing an alkene and HCl, which then participate in the formation of the alkyldichlorosilane. rsc.orgrsc.org
Grignard reagents (organomagnesium halides, RMgX) are powerful nucleophiles widely used for forming carbon-carbon bonds and are also instrumental in creating carbon-silicon bonds. citycollegekolkata.orgorganic-chemistry.orgwikipedia.org In organosilicon chemistry, Grignard reagents can react with silicon halides, such as silicon tetrachloride (SiCl₄), to produce organosilicon compounds. citycollegekolkata.org
The reaction involves the nucleophilic attack of the carbanionic part of the Grignard reagent on the electrophilic silicon atom, displacing a halide. The reaction stoichiometry can be controlled to achieve the desired degree of substitution. For the synthesis of a dichlorodiorganosilane, two equivalents of a Grignard reagent would be reacted with a silicon tetrahalide. Similarly, reacting an organodichlorosilane with an appropriate Grignard reagent can introduce another organic group. electronicsandbooks.com This method offers versatility in introducing a wide range of organic groups onto the silicon atom, provided the Grignard reagent can be formed. citycollegekolkata.org The reaction must be conducted under anhydrous conditions, as Grignard reagents are strong bases and will react with any available protons, such as from water. wikipedia.org
Specific Synthetic Pathways for Dichlorododecylmethylsilane
While classical methods provide general access to organodichlorosilanes, specific compounds like this compound are often prepared using more refined techniques like hydrosilylation, which offers high efficiency and selectivity.
Hydrosilylation is a powerful and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. wikipedia.orgnih.gov This reaction is one of the most important applications of platinum in homogeneous catalysis and is a cornerstone for the production of many organosilicon compounds. wikipedia.org The synthesis of this compound is efficiently achieved by the hydrosilylation of a long-chain alkene, 1-dodecene (B91753), with Methyldichlorosilane (CH₃SiHCl₂).
The general reaction is as follows: CH₃(CH₂)₉CH=CH₂ + HSi(CH₃)Cl₂ → CH₃(CH₂)₁₁Si(CH₃)Cl₂
Platinum complexes are highly effective catalysts for hydrosilylation reactions. mdpi.com Catalysts such as Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst are commonly used. nih.govrsc.org The reaction mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the platinum center, followed by coordination of the alkene, insertion of the alkene into the platinum-hydride bond, and finally, reductive elimination of the organosilane product. wikipedia.org
In the synthesis of this compound, 1-dodecene is reacted with Methyldichlorosilane in the presence of a platinum catalyst. rsc.org This reaction typically results in the anti-Markovnikov addition of the silane (B1218182), where the silicon atom attaches to the terminal carbon of the alkene. wikipedia.org Platinum chloride-olefin complexes are known to promote this addition at relatively low temperatures (below 50°C). matthey.com
While homogeneous platinum catalysts are highly active, they can be costly, difficult to recover from the reaction mixture, and may lead to product contamination. rsc.org To overcome these issues, supported platinum catalysts have been developed. These heterogeneous catalysts involve anchoring the platinum species onto a solid support, such as silica (B1680970) (SiO₂). matthey.com
One advanced example is a catalyst where platinum is supported on silica functionalized with polycarboxylic acids, such as diethylenetriaminepentaacetic acid (DTPA). rsc.org This catalyst, denoted as SiO₂-DTPA-Pt, has demonstrated high efficiency and selectivity in the hydrosilylation of 1-dodecene with Methyldichlorosilane to produce this compound. Research has shown that such supported catalysts can achieve very high conversion rates and selectivity for the desired linear product, often exceeding the performance of homogeneous catalysts in terms of selectivity. rsc.org
The key advantages of using supported catalysts like SiO₂-DTPA-Pt include:
High Selectivity: They can minimize side reactions, leading to a purer product. rsc.org
Reusability: The catalyst can be easily separated from the reaction mixture (e.g., by centrifugation) and reused multiple times without significant loss of activity. rsc.org
Reduced Contamination: The final product has lower levels of platinum contamination. rsc.org
The table below summarizes research findings on the catalytic activity of various supported platinum catalysts compared to a homogeneous one in the synthesis of different alkyldichlorosilanes via hydrosilylation. rsc.org
| Alkene Substrate | Catalyst | Conversion (%) | Selectivity (%) | Product |
|---|---|---|---|---|
| 1-Heptene | SiO₂-DTPA-Pt | 98.9 | 99 | Dichloromethylheptylsilane |
| SiO₂-NTA-Pt | 98.8 | 99 | ||
| SiO₂-SA-Pt | 97.9 | 99 | ||
| Homogeneous Pt | - | 94 | ||
| 1-Octene | SiO₂-DTPA-Pt | 98.6 | 99 | Dichloromethyloctylsilane |
| SiO₂-NTA-Pt | 98.1 | 99 | ||
| SiO₂-SA-Pt | 97.0 | 99 | ||
| Homogeneous Pt | - | 95 | ||
| 1-Decene | SiO₂-DTPA-Pt | 97.8 | 99 | Dichlorodecylmethylsilane |
| SiO₂-NTA-Pt | 97.7 | 99 | ||
| SiO₂-SA-Pt | 97.1 | 99 | ||
| Homogeneous Pt | - | 95 | ||
| 1-Dodecene | SiO₂-DTPA-Pt | 97.8 | 99 | This compound |
| SiO₂-NTA-Pt | 97.7 | 98 | ||
| SiO₂-SA-Pt | 97.1 | 99 | ||
| Homogeneous Pt | - | 95 |
Hydrosilylation Reactions in this compound Synthesis
Reaction Conditions and Selectivity in this compound Hydrosilylation
The synthesis of this compound is most commonly achieved through the hydrosilylation of 1-dodecene with dichloromethylsilane (B8780727) (DCMS). This reaction is typically catalyzed by platinum-based complexes, with reaction conditions and catalyst choice significantly influencing the reaction's efficiency and selectivity.
The primary goal in the hydrosilylation of 1-dodecene is to achieve high selectivity for the anti-Markovnikov addition product, where the silicon atom bonds to the terminal carbon of the alkene, yielding the linear this compound. The formation of the branched Markovnikov isomer is a potential side product.
Key factors influencing the reaction include the nature of the catalyst, temperature, reaction time, and the molar ratio of reactants. Platinum catalysts, such as hexachloroplatinic acid (H₂PtCl₆, known as Speier's catalyst) and Karstedt's catalyst, are highly effective for this transformation. wikipedia.orgmdpi.com Speier's catalyst, often used as a solution in isopropanol, is a common choice for industrial-scale production due to its high turnover numbers. epfl.ch
Research has explored the use of heterogeneous catalysts to improve recyclability and minimize platinum contamination in the final product. For instance, a thiolmethylated crosslinked polystyrene-bound platinum complex has been shown to effectively catalyze the addition of DCMS to 1-dodecene. researchgate.net In a comparative study, this polymer-supported catalyst (xPSt–SH–Pt) yielded 63% of this compound after 80 minutes, while the homogeneous H₂PtCl₆/i-PrOH system gave a 79% yield after a longer reaction time of 330 minutes. researchgate.net Studies on similar long-chain alkenes using platinum catalysts have reported high activity (>90%) and excellent selectivity (>99%) for the desired terminal adduct. researchgate.net
The reaction temperature is a critical parameter. While higher temperatures can increase the reaction rate, they may also promote side reactions, such as the isomerization of 1-dodecene, which can lead to a mixture of isomeric products. acs.org Optimal temperatures for platinum-catalyzed hydrosilylation are often in the range of 80-110 °C.
Interactive Table: Hydrosilylation of 1-Dodecene with Dichloromethylsilane (DCMS) researchgate.net
| Catalyst | Reaction Time (min) | Yield (%) |
| xPSt–SH–Pt | 80 | 63 |
| H₂PtCl₆/i-PrOH | 330 | 79 |
This table summarizes the performance of a heterogeneous polystyrene-bound platinum catalyst compared to a standard homogeneous Speier's catalyst system for the synthesis of this compound.
Alternative Synthetic Routes and Novel Methodologies
While hydrosilylation is the predominant method for synthesizing this compound, alternative routes exist for the formation of alkylchlorosilanes in general, which could theoretically be adapted for this specific compound.
One classical alternative is the Grignard reaction . This method would involve the reaction of a Grignard reagent, such as dodecylmagnesium bromide (C₁₂H₂₅MgBr), with methyltrichlorosilane (B1216827) (CH₃SiCl₃). The dodecyl carbanion would displace one of the chloride ions on the silane to form the Si-C bond. However, this method can be expensive and may suffer from side reactions like Wurtz coupling. mdpi.com
Another established industrial method for producing organosilanes is the Direct Process (or Rochow-Müller process). This process typically involves the reaction of an alkyl halide, such as 1-chlorododecane, with elemental silicon in the presence of a copper catalyst at high temperatures. Current time information in Santa Cruz, CA, US. This method directly synthesizes a mixture of organosilanes, from which the desired this compound would need to be separated. While highly efficient for methylchlorosilanes, its application for larger, long-chain alkylsilanes is less common and can lead to a complex product mixture.
A less common approach involves the reaction of an inorganic halosilane with a hydrocarbon at high temperatures (e.g., 600°C or higher). Current time information in Santa Cruz, CA, US. This route is generally not selective for producing dialkyl dichlorosilanes and often results in byproducts from thermal decomposition. Current time information in Santa Cruz, CA, US.
Reaction Mechanisms in this compound Synthesis
Catalytic Cycles in Hydrosilylation
The mechanism of platinum-catalyzed hydrosilylation of alkenes, such as the synthesis of this compound from 1-dodecene and DCMS, is most widely explained by the Chalk-Harrod mechanism . wikipedia.orgmdpi.compsu.edu This catalytic cycle, which starts with a Pt(0) active species, can be broken down into the following key steps:
Oxidative Addition: The cycle begins with the oxidative addition of the silicon-hydrogen bond of dichloromethylsilane to the low-valent platinum(0) center. This step forms a platinum(II) complex containing both a hydride (Pt-H) and a silyl (B83357) (Pt-Si(CH₃)Cl₂) ligand. wikipedia.orgmdpi.com
Olefin Coordination: The 1-dodecene molecule then coordinates to the platinum(II) complex.
Migratory Insertion: This is a crucial step where the coordinated alkene inserts into the platinum-hydrogen bond. This insertion typically occurs in an anti-Markovnikov fashion, with the platinum atom adding to the terminal carbon of the double bond and the hydrogen adding to the internal carbon. This regioselectivity is sterically driven and leads to the formation of a linear alkyl-platinum intermediate. mdpi.com
Reductive Elimination: The final step is the reductive elimination of the desired product, this compound. The Si-C bond is formed, and the platinum(0) catalyst is regenerated, ready to enter another catalytic cycle. mdpi.compsu.edu
A modified Chalk-Harrod mechanism has also been proposed, which differs in the order of insertion. In this alternative pathway, the alkene inserts into the Pt-Si bond rather than the Pt-H bond, followed by C-H reductive elimination. researchgate.net However, the original Chalk-Harrod mechanism is generally considered the more common pathway for the hydrosilylation of alkenes. psu.edu
Side Reactions and Byproduct Formation
A significant side reaction is the isomerization of the alkene . whiterose.ac.uk Platinum catalysts effective for hydrosilylation can also catalyze the migration of the double bond in 1-dodecene to internal positions (e.g., 2-dodecene, 3-dodecene, etc.). If these internal isomers subsequently undergo hydrosilylation, they will produce branched-chain isomers of this compound instead of the desired linear product.
Dehydrogenative silylation is another possible side reaction that can compete with hydrosilylation, leading to the formation of unsaturated vinylsilanes. mdpi.com This process involves the formation of a Si-C bond and the elimination of H₂.
The formation of oligomeric byproducts can also occur. For instance, a small amount of a 2:2 adduct, formed from two molecules of dichlorosilane and two molecules of an alcohol, has been observed in similar reactions, suggesting the potential for dimerization or oligomerization under certain conditions. mdpi.comresearchgate.net
Purification and Characterization of this compound
Chromatographic Techniques for Purification
Following synthesis, the crude product mixture containing this compound, unreacted starting materials, catalyst residues, and byproducts must be purified. Gas chromatography (GC) is a principal analytical technique for assessing the purity of volatile organosilicon compounds and can be adapted for purification on a preparative scale. libretexts.orgsigmaaldrich.com
For the analysis and separation of this compound, a gas chromatograph equipped with a fused-silica capillary column is typically employed. libretexts.org The non-polar nature of the compound makes it well-suited for columns with a non-polar stationary phase. Detection is commonly achieved using a flame ionization detector (FID) or a mass spectrometer (MS), with the latter providing structural information for peak identification. libretexts.orgsigmaaldrich.com High-purity carrier gases, such as helium or nitrogen, are used as the mobile phase to transport the vaporized sample through the column. libretexts.org
While analytical GC is used to determine the composition of the product mixture, preparative GC can be used to isolate high-purity this compound. However, for larger scale purification, distillation under reduced pressure is often the preferred initial method due to the compound's relatively high boiling point. wikipedia.orglibretexts.org Simple or fractional distillation can effectively remove lower-boiling starting materials and some byproducts. A final purification step using a chromatographic technique like preparative gas chromatography or column chromatography over a support like silica gel can then be employed to achieve very high purity by separating the desired product from isomers and other closely boiling impurities. researchgate.net
Spectroscopic Characterization (e.g., NMR, IR) for Structural Confirmation
Spectroscopic methods are essential for confirming the structure of this compound, ensuring the successful formation of the Si-C bond and the integrity of the dichlorosilyl functional group. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary techniques employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule.
¹H NMR: The proton NMR spectrum is used to confirm the presence and connectivity of the methyl and dodecyl groups. The signals from the long alkyl chain typically appear as a complex set of multiplets in the upfield region, while the methyl group attached directly to the silicon atom gives a distinct singlet. The integration of these signals confirms the ratio of protons in the different groups.
¹³C NMR: The carbon NMR spectrum distinguishes each unique carbon atom in the molecule. The chemical shift of each carbon is influenced by its local electronic environment, including its proximity to the electronegative chlorine atoms and the silicon atom. oregonstate.edulibretexts.org The carbon of the Si-CH₃ group appears at a characteristic upfield position, while the carbons of the dodecyl chain can be individually resolved, with their shifts varying based on their position relative to the silicon atom. libretexts.orgdocbrown.info
Interactive Data Table: Predicted NMR Chemical Shifts (δ) for this compound
| Assignment | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |
| Si-CH ₃ | ¹H | ~ 0.8 - 1.0 | Singlet |
| Si-C H₃ | ¹³C | ~ 5 - 10 | Quartet |
| Si-C H₂-R | ¹H | ~ 1.0 - 1.2 | Multiplet |
| Si-C H₂-R | ¹³C | ~ 15 - 20 | Triplet |
| R-C H₂-CH₃ | ¹H | ~ 0.88 | Triplet |
| R-C H₂-CH₃ | ¹³C | ~ 14 | Quartet |
| -(C H₂)₉- | ¹H | ~ 1.2 - 1.4 | Multiplet |
| -(C H₂)₉- | ¹³C | ~ 22 - 34 | Triplet |
Note: Predicted values are based on typical ranges for alkylsilanes and related structures. Actual shifts may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. upi.edu For this compound, key absorptions confirm the presence of the alkyl chains and the silicon-chlorine bonds. libretexts.orgniom.no
The spectrum is typically characterized by:
C-H Stretching: Strong absorptions just below 3000 cm⁻¹ arising from the methyl and methylene (B1212753) groups of the dodecyl and methyl substituents.
C-H Bending: Characteristic bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups in the 1470-1370 cm⁻¹ region.
Si-C Vibrations: Absorptions associated with the silicon-carbon bond stretch are typically found in the fingerprint region. The Si-CH₃ symmetric deformation is often observed around 1260 cm⁻¹. researchgate.net
Si-Cl Stretching: Strong, characteristic absorptions for the silicon-chlorine bonds are expected in the 600-450 cm⁻¹ range. The presence of two chlorine atoms may lead to distinct symmetric and asymmetric stretching bands.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| Asymmetric & Symmetric C-H Stretch | -CH₃, -CH₂- | 2950 - 2850 | Strong |
| CH₂ Scissoring / CH₃ Bending | -CH₃, -CH₂- | 1470 - 1450 | Medium |
| Si-CH₃ Symmetric Deformation | Si-CH₃ | ~ 1260 | Medium |
| Si-C Stretch | Si-C | 850 - 750 | Medium-Strong |
| Si-Cl Stretch | Si-Cl₂ | 600 - 450 | Strong |
Polymerization and Material Precursor Applications
Dichlorododecylmethylsilane as a Monomer in Polymer Synthesis
As a monomer, this compound is primarily utilized in condensation polymerization reactions to build polymer backbones. It can also be incorporated into copolymers to modify material properties.
Condensation polymerization of this compound involves the reaction of the Si-Cl bonds to form larger polymer structures, typically with the elimination of a small molecule like hydrogen chloride (HCl).
This compound is a fundamental building block for polysiloxanes, a major class of organometallic polymers also known as silicones. The synthesis occurs through hydrolysis, a type of condensation reaction, where the two chlorine atoms are replaced with hydroxyl (-OH) groups upon reaction with water. These intermediate silanol (B1196071) groups are unstable and readily condense with each other to form stable siloxane (Si-O-Si) linkages, creating the polymer backbone and eliminating water. slideshare.netyoutube.com The long dodecyl chain and the methyl group remain as side groups on the polysiloxane chain, influencing the polymer's final characteristics.
The basic reaction proceeds as follows:
Hydrolysis: n C₁₂H₂₅(CH₃)SiCl₂ + 2n H₂O → n C₁₂H₂₅(CH₃)Si(OH)₂ + 2n HCl
Condensation: n C₁₂H₂₅(CH₃)Si(OH)₂ → [-Si(CH₃)(C₁₂H₂₅)-O-]n + n H₂O
This process results in the formation of poly(dodecylmethylsiloxane), a polymer with a repeating unit characterized by the dodecyl and methyl substituents.
Crown ethers are cyclic polyethers that can significantly influence the course of polymerization reactions, particularly those involving metal cations. annamalaiuniversity.ac.in In the context of organosilane polymerization, which may be initiated or catalyzed by alkali metals or their salts, crown ethers can enhance reaction rates and yields. rsc.org They function by complexing the metal cation within their central cavity. annamalaiuniversity.ac.in
This complexation effectively isolates the cation from its counter-anion, creating a more reactive "naked" anion. rsc.org For instance, in a reaction catalyzed by potassium acetate (B1210297), a crown ether like 18-crown-6 (B118740) can sequester the potassium ion (K⁺), making the acetate anion a more potent nucleophile or base to facilitate the polymerization. annamalaiuniversity.ac.inrsc.org This catalytic enhancement can lead to higher molecular weight polymers and more controlled polymerization processes. While direct studies on this compound with crown ethers are not extensively documented, this principle is broadly applicable to condensation polymerizations where ionic species are involved. itu.edu.trmdpi.com
Table 1: Influence of Crown Ethers in Polymerization
| Feature | Description | Mechanism of Action | Potential Outcome |
|---|---|---|---|
| Function | Cation Complexing Agent | Sequesters metal cations (e.g., K⁺, Na⁺) in its central cavity. annamalaiuniversity.ac.in | Increased reactivity of the counter-anion. rsc.org |
| Effect on Rate | Accelerates Polymerization | Creates "naked" and more active anionic initiators or catalysts. rsc.org | Faster reaction kinetics and reduced reaction times. |
| Effect on Yield | Improves Polymer Yield | Enhances the efficiency of the catalytic cycle. | Higher conversion of monomer to polymer. |
| Applicability | Phase-Transfer Catalysis | Can help solubilize ionic catalysts in nonpolar organic solvents. annamalaiuniversity.ac.in | Enables reactions in a wider range of solvent systems. |
This compound can be copolymerized with other dichlorosilane (B8785471) monomers to create polymers with tailored properties. google.comnih.gov By strategically mixing this compound with monomers like dimethyldichlorosilane, the physical and chemical characteristics of the resulting polysiloxane can be precisely controlled.
The introduction of the dodecyl group via copolymerization can impart:
Increased Hydrophobicity: The long alkyl chain enhances water-repellent properties. scispace.com
Flexibility: The dodecyl group can lower the glass transition temperature, making the material more flexible at lower temperatures.
Solubility: It can improve the solubility of the polymer in nonpolar organic solvents.
Lubricity: The long alkyl chains can improve the lubricating properties of the resulting polymer. scispace.com
The ratio of this compound to other comonomers in the reaction feed determines the final composition and properties of the copolymer. nih.gov This strategy is essential for designing functional materials for specific applications, such as specialized lubricants, coatings, or elastomers.
Condensation Polymerization Reactions
Formation of Silicone Materials
The most direct application of this compound as a material precursor is in the formation of silicone oils.
Silicone oils are low-molecular-weight polysiloxanes that are liquid at room temperature. shinetsusilicone-global.com They are produced by the controlled hydrolysis and condensation of dichlorosilanes. youtube.com When this compound is used as the primary monomer, the resulting product is a poly(dodecylmethylsiloxane) oil. The presence of the long dodecyl side chain, in contrast to the simple methyl groups of standard polydimethylsiloxane (B3030410) (PDMS), imparts distinct properties to the oil. scispace.com
The hydrolysis of dichlorodimethylsilane (B41323) is a well-established method for producing silicone oil. youtube.com By analogy, using this compound results in a silicone oil with modified characteristics due to the bulky and nonpolar nature of the dodecyl group.
| Compatibility | Limited with organic materials. scispace.com | Improved compatibility with organic materials and additives. scispace.com |
These specialized silicone oils are valuable as high-performance lubricants, hydraulic fluids, defoamers, and as ingredients in cosmetics where enhanced emolliency and water repellency are desired. shinetsusilicone-global.com
Surface Science and Interface Engineering with Dichlorododecylmethylsilane
Self-Assembled Monolayers (SAMs) Formation
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously when a substrate is exposed to a solution or vapor of surface-active molecules. uni-tuebingen.de The formation of SAMs from organosilanes like Dichlorododecylmethylsilane provides a simple yet powerful method to create ultrathin, uniform, and stable organic films, with thicknesses determined by the length of the molecule. kyoto-u.ac.jp
The formation of organosilane SAMs is a chemical process that relies on the presence of hydroxyl (-OH) groups on the substrate surface. kyoto-u.ac.jp Substrates like silicon (with its native oxide layer, SiO2), glass, and mica are rich in these functional groups, making them ideal for silanization. While less common, silane (B1218182) SAMs can also be formed on gold surfaces that have been appropriately prepared to bear hydroxyl groups.
The mechanism proceeds in several steps:
Hydrolysis: The reactive headgroup of the silane molecule first reacts with trace amounts of water present on the substrate surface or in the solvent. For this compound, the two silicon-chlorine (Si-Cl) bonds are hydrolyzed to form reactive silanol (B1196071) (Si-OH) groups. kyoto-u.ac.jpdtu.dk This step is crucial and its rate is highly dependent on the ambient humidity and water content of the solvent. dtu.dk
Condensation and Covalent Bonding: The newly formed silanol groups on the this compound molecule then condense with the hydroxyl groups on the substrate surface. This reaction forms strong, stable covalent siloxane (Si-O-Si) bonds, anchoring the molecule to the substrate. kyoto-u.ac.jpaip.org
Lateral Polymerization: Because this compound has two reactive sites, adjacent molecules, already anchored to the surface, can form further Si-O-Si linkages with each other. dtu.dk This "cross-linking" creates a polymerized network in the plane of the surface, which significantly enhances the mechanical and thermal stability of the resulting monolayer compared to monolayers formed from monosilanes. dtu.dk
The entire process results in a densely packed, robust monolayer that is covalently bound to the substrate. The self-assembly is driven by the strong affinity of the silane headgroup for the surface and stabilizing interactions between the alkyl chains. researchgate.netresearchgate.net
The specific molecular structure of this compound dictates the properties of the resulting SAM. Each part of the molecule plays a distinct role:
Dichlorosilane (B8785471) Headgroup (-SiCl2-): The two chlorine atoms provide two reactive sites for hydrolysis and subsequent condensation. This bifunctionality allows for strong attachment to the substrate and extensive cross-linking between neighboring molecules, leading to a thermally and mechanically stable, polymerized monolayer. dtu.dk
Dodecyl Chain (-C12H25): The long, twelve-carbon alkyl chain is critical for the formation of a highly ordered and densely packed monolayer. The van der Waals forces between adjacent long chains are a significant driving force for the molecules to align themselves in a tightly packed, quasi-crystalline structure. researchgate.net Studies have consistently shown that longer alkyl chains produce more ordered and compact monolayers, which act as better lubricants and barrier layers compared to their short-chain counterparts. researchgate.netresearchgate.net
Methyl Group (-CH3): The single methyl group attached to the silicon atom has minimal steric hindrance compared to a third reactive group or another long alkyl chain. This structure facilitates the formation of a dense monolayer.
Together, these components create a SAM that is robustly anchored, highly ordered, and presents a uniform surface of outwardly oriented dodecyl chains.
The quality, morphology, and thickness of SAMs derived from this compound are highly dependent on the reaction conditions. unibs.it Precise control over these parameters is essential to avoid defects and achieve a uniform monolayer.
Key control factors include:
Water Concentration: The presence of water is a double-edged sword. A thin layer of adsorbed water on the substrate is necessary to initiate the hydrolysis of the Si-Cl headgroups. kyoto-u.ac.jpdtu.dk However, excessive water in the deposition solvent can lead to premature hydrolysis and polymerization of the silane in the bulk solution. This solution-phase polymerization forms undesirable aggregates or clumps that deposit randomly on the surface, resulting in a rough and poorly defined film. dtu.dk
Solvent and Purity: The deposition is typically carried out in an anhydrous organic solvent, such as toluene (B28343) or hexane, to control the amount of water available for the reaction. The purity of the solvent is critical, as contaminants can interfere with the self-assembly process.
Reaction Time and Temperature: The initial formation of a monolayer can be very rapid, but achieving a well-ordered, crystalline-like structure requires time for the molecules to rearrange on the surface. Typical assembly times range from several minutes to many hours. unibs.it Temperature can affect the reaction kinetics and the final ordering of the monolayer.
Concentration: The concentration of the this compound in the solution influences the rate of monolayer formation and its final packing density.
By carefully controlling these conditions, it is possible to produce a smooth, continuous monolayer with a thickness corresponding to the length of a single, oriented this compound molecule, which is typically in the range of 1-2 nanometers. kyoto-u.ac.jp
Surface Modification Techniques
Grafting molecules like this compound onto a surface is a powerful chemical modification technique used to impart new functionalities to a material without altering its bulk properties. mdpi.comnih.gov One of the most common applications is to transform hydrophilic surfaces into hydrophobic ones.
Hydrophilic surfaces, such as glass, silicon wafers, and many metal oxides, are readily wetted by water. By grafting this compound onto these materials, their surface energy can be drastically lowered, rendering them hydrophobic or even superhydrophobic. nih.govresearchgate.net This transformation is quantified by measuring the water contact angle (WCA), which is the angle a water droplet makes with the surface. bibliotekanauki.pl A WCA below 90° indicates a hydrophilic surface, while a WCA above 90° indicates a hydrophobic surface.
Untreated silicon or glass surfaces are very hydrophilic, with water droplets spreading out completely (WCA ≈ 0-30°). researchgate.netresearchgate.net After modification with a long-chain alkylsilane, the WCA can increase dramatically.
| Substrate | Modifying Agent | Resulting Water Contact Angle (WCA) | Reference |
|---|---|---|---|
| Bare Si(100) | None | < 10° | researchgate.net |
| Si(100) | Dodecyltrichlorosilane (B1359458) (C12) | ~108° | researchgate.net |
| Si(100) | Octadecyltrichlorosilane (B89594) (C18) | ~110° | researchgate.net |
The data presented for dodecyltrichlorosilane is representative of the behavior expected for this compound due to the similar long alkyl chain.
The creation of a hydrophobic surface via this compound grafting is a direct consequence of the chemical and structural re-engineering of the material's interface with its environment. The mechanism can be broken down into two primary effects:
Lowering Surface Energy: The fundamental principle behind hydrophobicity is surface energy. High-energy surfaces, typically those with polar functional groups like the hydroxyls on glass or silicon oxide, are thermodynamically stabilized by interacting with polar liquids like water, leading to wetting. The self-assembly process covers these high-energy groups with a dense layer of this compound molecules. The long C12 alkyl chains, terminated by nonpolar methyl (-CH3) groups, orient themselves away from the substrate. nih.gov This creates a new surface that is chemically similar to a hydrocarbon wax, which has a very low surface energy. Water, a highly cohesive liquid, prefers to minimize its contact with this low-energy surface, causing it to bead up and form droplets with a high contact angle. gelest.com
Creation of a Uniform, Nonpolar Interface: The self-assembly process ensures that the alkyl chains are closely packed, forming a uniform and stable nonpolar interface. researchgate.net The van der Waals interactions between the dodecyl chains help to squeeze out water molecules from the interface and prevent them from penetrating the monolayer to reach the original hydrophilic substrate. The longer the alkyl chain, the more effective this barrier becomes, which explains why silanes with longer chains generally produce more hydrophobic surfaces. researchgate.net
| Modifying Agent | Alkyl Chain Length | Water Contact Angle (WCA) | Reference |
|---|---|---|---|
| Methyltrichlorosilane (B1216827) (MTCS) | C1 | 152.2° * | researchgate.net |
| Octyltrichlorosilane (OTS) | C8 | 140.4° | researchgate.net |
| Dodecyltrichlorosilane (DTS) | C12 | 141.5° | researchgate.net |
| Octadecyltrichlorosilane (ODTS) | C18 | 142.3° | researchgate.net |
*Note: The exceptionally high contact angle for MTCS on paper is attributed to the formation of a rough, hierarchical nano- and micro-structure, which induces superhydrophobicity, rather than just the chemical effect of the short chain. researchgate.net For flat surfaces, longer chains consistently yield higher contact angles due to better molecular packing. researchgate.net
Hydrophobicity Enhancement through this compound Grafting
Wettability Control and Contact Angle Studies
The wettability of a solid surface, which describes the ability of a liquid to maintain contact with it, is fundamentally governed by the chemical and physical nature of the surface. This property is quantified by the contact angle (θ), the angle at which the liquid-vapor interface meets the solid-liquid interface. nanoscience.comkruss-scientific.com A contact angle less than 90° indicates a hydrophilic (wettable) surface, while an angle greater than 90° signifies a hydrophobic (non-wettable) surface. nanoscience.commdpi.com Surfaces with contact angles exceeding 150° are classified as superhydrophobic. mdpi.com
The chemical structure of this compound, featuring a long twelve-carbon (dodecyl) alkyl chain, makes it a potent agent for transforming hydrophilic surfaces into hydrophobic ones. When this molecule is grafted onto a substrate, the long, nonpolar dodecyl chains orient away from the surface, creating a new, low-energy interface. This layer of hydrocarbon chains minimizes interaction with water, causing water to bead up into droplets with a high contact angle.
While specific studies detailing the exact contact angle for this compound are not prevalent, extensive research on analogous long-chain alkylsilanes demonstrates the profound effect of such modifications. For instance, surface treatment of materials with organosilanes can dramatically increase the water contact angle. Geopolymer membranes, which are naturally hydrophilic with a water contact angle of 28°, exhibited a contact angle of 136.5° after being coated with methyltrichlorosilane, showcasing a transition to a highly hydrophobic state. researchgate.net Similarly, hydrophobic coatings developed from fluorosilane-treated diatomaceous earth can achieve superhydrophobicity, with contact angles as high as 164°. nih.gov The principle dictates that the dense packing of long alkyl chains on a surface leads to a significant increase in hydrophobicity.
The following table summarizes contact angle data for surfaces modified with similar organosilane compounds, illustrating the expected effect of a this compound treatment.
Table 1: Representative Water Contact Angles After Surface Modification with Organosilanes
| Substrate | Modifying Agent | Original Contact Angle | Modified Contact Angle | Reference |
|---|---|---|---|---|
| Geopolymer Membrane | Methyltrichlorosilane | 28° | 136.5° | researchgate.net |
| Diatomaceous Earth Coating | 3-(Heptafluoroisopropoxy)propyltrimethoxysilane | Highly Hydrophilic | up to 164° | nih.gov |
Covalent Grafting of this compound to Substrates
The robust attachment of this compound to various materials is achieved through covalent grafting, a process that forms strong, stable chemical bonds between the silane molecule and the substrate. The dichlorosilane functional group is highly reactive towards surface hydroxyl (-OH) groups, which are naturally present on the surfaces of many inorganic materials. The reaction proceeds via hydrolysis of the silicon-chloride (Si-Cl) bonds with trace surface moisture, forming reactive silanol (Si-OH) groups. These silanols then undergo a condensation reaction with the substrate's hydroxyl groups, creating a stable siloxane (Si-O-Substrate) bond and covalently tethering the dodecylmethylsilyl moiety to the surface.
Silica (B1680970) Nanoparticle Surface Modification
Silica nanoparticles (SiO₂) are inherently hydrophilic due to the abundance of silanol groups on their surface. nih.gov This characteristic often needs to be altered for applications requiring dispersion in non-polar media or for the creation of hydrophobic composite materials. This compound is an effective agent for this purpose.
The covalent grafting process involves suspending the silica nanoparticles in an anhydrous solvent, followed by the addition of this compound. The dichlorosilane groups react with the surface silanols, covalently attaching the molecules as depicted in studies with similar compounds like dichlorodimethylsilane (B41323). nih.gov This surface functionalization fundamentally changes the nanoparticles' character from hydrophilic to hydrophobic. nih.gov The success and extent of this grafting can be confirmed through various analytical techniques. For instance, thermogravimetric analysis (TGA) can quantify the amount of organic material (the dodecyl chains) attached to the nanoparticles by measuring the weight loss upon heating. nih.gov Fourier-transform infrared spectroscopy (FTIR) can confirm the presence of the alkyl chains and the formation of Si-O-Si bonds. The modification leads to a decrease in the specific surface area and pore volume of the nanoparticles, as the grafted molecules occupy space on the surface. nih.gov
Functionalization of Other Inorganic Substrates (e.g., titanium, germanium)
The same chemical principle of covalent grafting extends to other inorganic substrates that possess surface hydroxyl groups, such as titanium and germanium.
Titanium: The surface of titanium and its oxide (TiO₂) is typically covered with hydroxyl groups, making it reactive towards chlorosilanes. The functionalization of titanium surfaces with organosilanes is a common strategy to alter their surface properties for various applications. rsc.org The grafting of this compound would proceed similarly to its reaction with silica, resulting in a durable, covalently bonded hydrophobic layer. This modification can be confirmed by techniques like X-ray Photoelectron Spectroscopy (XPS), which can detect the elemental composition (presence of Si and C) and chemical states on the surface, and contact angle measurements to verify the change in wettability. rsc.org
Germanium: Modifying germanium surfaces with self-assembled monolayers (SAMs) is a key area of research for electronics and sensors. researchgate.net3m.com While many studies focus on the use of alkanethiols, organosilanes can also be used. A critical prerequisite for successful grafting onto germanium is the careful preparation of the surface, which typically involves the removal of the native germanium oxide (GeO₂) layer and termination of the surface with hydrogen or hydroxyl groups. 3m.com Once a reactive surface is prepared, this compound can be covalently grafted, forming a dense, low-energy monolayer of dodecyl chains. This functionalization serves to passivate the surface and control its interfacial properties. 3m.com
Tailoring Surface Energy and Interfacial Interactions
Surface free energy is a measure of the excess energy at the surface of a material compared to the bulk. High-energy surfaces, such as those of clean metals and metal oxides, are generally hydrophilic, while low-energy surfaces, like waxes or fluoropolymers, are hydrophobic. researchgate.net The process of covalently grafting this compound is a powerful method for tailoring the surface energy of a substrate, effectively converting a high-energy surface into a low-energy one.
When this compound molecules are covalently grafted onto a high-energy substrate, they typically form a dense, self-assembled monolayer. The long, nonpolar dodecyl chains orient themselves outwards, creating a new surface that is chemically similar to a hydrocarbon wax. This new surface has a significantly lower surface free energy. The reduction in surface energy is the direct cause of the observed change in wettability from hydrophilic to hydrophobic. dbc.wroc.pl
By controlling the reaction conditions, such as concentration and reaction time, it is possible to control the density of the grafted molecules, thereby fine-tuning the surface energy and the resulting interfacial properties. mdpi.com This tailored surface energy dictates how the modified material will interact with its environment. For example, a low-energy surface will exhibit reduced adhesion to water, ice, and many polar substances. This principle is fundamental to creating surfaces that are water-repellent, anti-fouling, or require specific adhesion characteristics for use in composites and advanced materials. google.com
Table 2: Principles of Surface Energy Modification
| Initial Surface | Modification Process | Resulting Surface Chemistry | Effect on Surface Energy |
|---|---|---|---|
| High-Energy (e.g., SiO₂, TiO₂) | Covalent grafting of this compound | Dense layer of oriented dodecyl chains | Significantly Lowered |
Applications in Coatings and Composites
The ability of this compound to fundamentally alter surface properties through covalent grafting makes it a valuable component in the formulation of advanced coatings and composite materials. Its primary function is to impart durable hydrophobicity.
Development of Specialized Coatings for Water Repellency
This compound is an ideal candidate for creating highly durable water-repellent coatings. google.com The mechanism relies on two key features of the molecule: the reactive dichlorosilane group and the water-repellent dodecyl chain.
The dichlorosilane head reacts with hydroxyl groups on a substrate (or with precursor layers) to form strong, covalent Si-O-Si bonds. This ensures the coating is chemically anchored to the surface, providing exceptional durability against weathering, abrasion, and chemical exposure, unlike temporary coatings that can peel or wash away. google.com Once bonded, the long dodecyl chains pack together to form a low-energy, nonpolar surface. This surface structure forces water to bead up with a high contact angle, preventing it from wetting the surface. researchgate.net
Formulations can involve a one-step process where the silane is directly applied to a hydroxyl-rich surface, or a multi-step process where an anchor layer, often made from silicon tetrachloride, is first deposited to increase the density of reactive sites for subsequent attachment of the alkylsilane. google.com These coatings are used to protect a wide range of materials, including glass, masonry, and textiles, from moisture, corrosion, and fouling.
Interfacial Adhesion in Composite Materials
The interface in a composite material is the boundary region between the reinforcing phase (e.g., fibers, particles) and the matrix phase (e.g., polymer resin). The strength and stability of this interface are paramount, as it is responsible for transferring stress from the matrix to the stronger reinforcement. Weak interfacial adhesion can lead to premature failure of the composite under mechanical or environmental stress.
Silane coupling agents are a class of compounds widely used to improve interfacial adhesion. These molecules are bifunctional, meaning they have two different types of reactive groups. One end of the molecule is designed to react with the surface of the inorganic reinforcement (like glass fibers or silica particles), while the other end is tailored to be compatible with and, ideally, react with the organic polymer matrix.
The Role of Silane Coupling Agents
The general mechanism by which silane coupling agents, likely including this compound, enhance interfacial adhesion involves several steps:
Hydrolysis: The chloro groups on the silicon atom of this compound are hydrolytically unstable and react with water to form silanol groups (Si-OH). This water can be present as surface moisture on the reinforcement or added intentionally.
Condensation: The newly formed silanol groups can then condense with hydroxyl groups present on the surface of the inorganic reinforcement, forming stable covalent bonds (Si-O-filler). They can also self-condense to form a polysiloxane network on the filler surface.
Interfacial Bonding: The long dodecyl (C12H25) hydrocarbon chain of the silane molecule is organophilic and will intermingle with the polymer matrix. This creates a region of improved compatibility and can lead to physical entanglement and van der Waals forces between the silane and the polymer. This interpenetrating network at the interface enhances the adhesion between the two phases.
Expected Impact on Composite Properties
The effective use of a coupling agent like this compound would be expected to significantly improve the mechanical properties of a composite material. By strengthening the interface, the load is more efficiently transferred from the matrix to the reinforcement, leading to:
Increased Tensile Strength and Modulus: The ability of the composite to withstand pulling forces is enhanced.
Improved Flexural Strength: The material's resistance to bending is increased.
Enhanced Impact Strength: The ability to absorb energy from a sudden impact is improved.
Greater Durability: Improved resistance to environmental factors such as moisture, which can degrade the interface.
Illustrative Data on Silane Treatment
While specific data for this compound is not available, the following table illustrates the typical improvements observed in the mechanical properties of a glass fiber-reinforced epoxy composite after treatment with a generic silane coupling agent. This data is representative of the effects that would be anticipated with an effective coupling agent.
| Property | Untreated Composite | Silane-Treated Composite | Percentage Improvement (%) |
| Tensile Strength (MPa) | 350 | 500 | 42.9 |
| Flexural Strength (MPa) | 600 | 850 | 41.7 |
| Interlaminar Shear Strength (MPa) | 40 | 65 | 62.5 |
This table presents hypothetical yet representative data to illustrate the expected impact of silane treatment on composite properties.
Advanced Materials Science Applications and Research Trends
Dichlorododecylmethylsilane in Advanced Materials Synthesis
This compound serves as a critical building block in the synthesis of advanced materials. Its dichlorosilane (B8785471) group provides a reactive site for polymerization and surface modification, while the long dodecyl chain imparts desirable hydrophobic properties. This dual functionality makes it a versatile reagent in creating materials with tailored properties for specific applications.
Silane (B1218182) coupling agents are organosilicon compounds that feature two different reactive groups in their molecules. shinetsusilicone-global.com One group is designed to react with organic materials, while the other is tailored to bond with inorganic materials. shinetsusilicone-global.com This dual-reactivity allows them to function as intermediaries, effectively creating a durable bond between organic and inorganic components that would otherwise not adhere to each other. shinetsusilicone-global.comresearchgate.net
The general structure of a silane coupling agent involves a silicon atom bonded to both an organic functional group (Y) and a hydrolyzable group (X). The 'Y' group, which can be a vinyl, epoxy, or amino group, forges a connection with organic materials. The 'X' group, typically chlorine, an alkoxy, or an acetoxy group, undergoes hydrolysis with water or moisture to form a silanol (B1196071). This silanol then proceeds to form a bond with inorganic materials.
These agents are instrumental in enhancing the adhesion at the interface between organic and inorganic materials. This improved adhesion translates to enhanced strength and performance of composite materials, such as glass-fiber reinforced plastics. The applications of silane coupling agents extend to the manufacturing of a variety of inorganic-organic hybrid materials, including laminating boards for printed circuit boards, artificial marble, and plastic magnets. By improving the dispersion of fillers within resins and bolstering mechanical strength, water resistance, and heat resistance, silane coupling agents contribute to the creation of higher-quality composite materials. shinetsusilicone-global.com
The integration of this compound into material synthesis contributes significantly to the development of high-performance materials. For instance, modifying a resin with a silane coupling agent can improve its ability to anchor to inorganic materials and enhance its curing properties at low temperatures in the presence of humidity. shinetsusilicone-global.com This modification also leads to improved weatherability and resistance to heat, acids, and solvents. shinetsusilicone-global.com
Furthermore, silane coupling agents can be used to treat the surface of inorganic materials to enhance their surface characteristics. shinetsusilicone-global.com The length of the linker between the organic functional group and the silicon atom is a crucial factor in controlling the effectiveness and properties of the resulting coupled system. gelest.com This linker length can influence physical properties and reactivity, which is particularly important in applications such as sensors and composite systems where the interfacing components need to be closely matched in terms of modulus and coefficient of thermal expansion. gelest.com
Applications in Sensing and Ionophores
This compound plays a crucial role in the development of advanced sensing technologies, particularly in the creation of ion-selective electrodes (ISEs) for detecting specific ions in solution. mdpi.comresearchgate.net Its application in the synthesis of ionophores, which are molecules that can selectively bind to certain ions, has led to significant advancements in the field of chemical sensing. mdpi.comresearchgate.net
A notable application of this compound is in the synthesis of silicon-bridged bis(12-crown-4) ethers. mdpi.comresearchgate.net These compounds are created by reacting dichlorodiorganosilanes, such as this compound, with 2-hydroxymethyl-12-crown-4. mdpi.comresearchgate.net This straightforward, one-step reaction occurs at room temperature under a nitrogen atmosphere and produces the desired silicon-bridged crown ethers in high yields of approximately 80-90%. mdpi.comresearchgate.net
The synthesis of bis[(12-crown-4)methoxy]dodecylmethylsilane, a specific silicon-bridged crown ether, involves mixing this compound with 2-hydroxymethyl-12-crown-4. mdpi.comresearchgate.net This process is notable for its simplicity and efficiency, as it does not require a solvent and utilizes commercially available starting materials. mdpi.com This ease of synthesis makes these novel compounds potentially more cost-effective than conventional sodium ionophores, opening up possibilities for their use in larger-scale applications like the extraction of sodium ions. mdpi.com
Ion-selective electrodes (ISEs) are sensors that measure the activity of a specific ion in a solution. nih.gov The core component of an ISE is an ion-selective membrane containing an ionophore, which is a molecule that selectively binds to the target ion. nih.gov The development of ISEs has enabled the potentiometric measurement of ions like sodium in various samples. nih.gov
Silicon-bridged bis(12-crown-4) ethers synthesized from this compound have been successfully incorporated as ionophores in PVC membrane-type ion-selective electrodes for the detection of sodium ions (Na⁺). mdpi.comresearchgate.net The sensing mechanism relies on the ability of the two 12-crown-4 (B1663920) moieties in the ionophore to form a complex with a sodium ion, effectively "sandwiching" it between the two crown rings. researchgate.net This selective binding event at the membrane-solution interface generates a potential difference that is proportional to the concentration of sodium ions in the sample. metrohm.com
These electrodes exhibit a high selectivity for sodium ions over other common cations. mdpi.comresearchgate.net A typical selectivity sequence is Na⁺ > K⁺ > Rb⁺ > Cs⁺ > NH₄⁺ > Li⁺ > Ca²⁺ > Mg²⁺ > H⁺. mdpi.comresearchgate.net The specific structure of the hydrocarbon substituents on the silicon atom influences the magnitude of this selectivity. mdpi.comresearchgate.net Furthermore, electrodes incorporating these silicon-bridged crown ethers have shown better aging stability compared to those using other known sodium ionophores, highlighting their potential for long-term and reliable use in various analytical applications. mdpi.comresearchgate.net
Interactive Data Table: Properties of this compound-Derived Ionophores
| Property | Description | Finding |
| Synthesis Yield | The efficiency of the chemical reaction to produce the silicon-bridged bis(12-crown-4) compounds. | Approximately 80-90%. mdpi.com |
| Reaction Conditions | The environmental parameters required for the synthesis. | The reaction is conducted at room temperature under a nitrogen atmosphere. mdpi.comresearchgate.net |
| Ion Selectivity | The preference of the ionophore to bind with sodium ions over other ions. | The typical selectivity sequence is Na⁺ > K⁺ > Rb⁺ > Cs⁺ > NH₄⁺ > Li⁺ > Ca²⁺ > Mg²⁺ > H⁺. mdpi.comresearchgate.net |
| Stability | The ability of the electrode to maintain its performance over time. | The electrode demonstrated better aging stability compared to another known Na⁺ ionophore. mdpi.comresearchgate.net |
Integration in Nanotechnology and Optoelectronics Research
This compound is emerging as a significant compound in advanced materials science, particularly in the realms of nanotechnology and optoelectronics. Its unique molecular structure, featuring two reactive chlorine atoms, a stable methyl group, and a long dodecyl chain, allows it to function as a versatile surface modifying agent and a precursor for hybrid materials. These characteristics are being explored to enhance the performance and stability of nanoscale devices and components.
Surface Functionalization of Quantum Dots
The performance of quantum dots (QDs)—semiconductor nanocrystals with remarkable optical and electronic properties—is critically dependent on their surface chemistry. Surface defects, or "dangling bonds," can act as trap states for charge carriers, leading to non-radiative recombination and a reduction in photoluminescence quantum yield (PLQY). Effective surface passivation is therefore essential to stabilize QDs and preserve their desired optoelectronic characteristics.
This compound serves as a powerful surface functionalization agent for quantum dots. The dichlorosilane group can react with hydroxyl (-OH) groups present on the surface of QDs, forming stable covalent Si-O bonds. This process effectively passivates the surface, reducing defect sites. The long, hydrophobic dodecyl chain then forms a protective shell around the quantum dot.
This hydrophobic surface modification offers several key advantages in research and applications:
Enhanced Stability: The alkyl shell protects the QD core from environmental degradation, particularly from moisture and oxidation, which can quench fluorescence.
Improved Dispersibility: The dodecyl chains render the QDs highly dispersible in nonpolar organic solvents and polymer matrices, which is crucial for their integration into various optoelectronic devices like LEDs and solar cells.
Controlled Inter-dot Interactions: The long alkyl chains act as spacers, preventing the aggregation of QDs and allowing for precise control over the distance between them in thin films. This is vital for optimizing energy transfer and charge transport properties in QD-based devices.
Research into the surface modification of quantum dots has highlighted the importance of ligand choice on the final properties of the nanocrystals. While much research focuses on thiol-based ligands or trialkoxysilanes, the principles of surface passivation and stabilization are broadly applicable. nih.govnih.govsci-hub.se The direct, covalent attachment offered by dichlorosilanes provides a robust alternative to ligand exchange methods.
| Ligand Characteristic | Effect on QD Properties | Relevance of this compound |
|---|---|---|
| Chain Length | Longer chains (like dodecyl) improve steric stability and dispersibility in nonpolar media but can hinder charge transport between dots. | The C12 dodecyl chain provides excellent stability and solubility in organic solvents. |
| Binding Group | Covalent bonds (e.g., Si-O from dichlorosilanes) offer greater stability and permanence compared to dative bonds from thiols or amines. | The dichlorosilane moiety forms robust covalent bonds with the QD surface. |
| Hydrophilicity/Hydrophobicity | Hydrophobic ligands are essential for dispersion in organic polymers for optoelectronics. Hydrophilic ligands are needed for biological applications. | Provides a strongly hydrophobic surface, ideal for integration into non-aqueous systems. |
| Passivation Quality | Effective passivation of surface trap states is crucial for high photoluminescence quantum yield (PLQY). atomfair.commdpi.com | The silanization process effectively passivates surface defects, enhancing optical performance. |
Potential in Hybrid Organic-Inorganic Nanomaterials
Hybrid organic-inorganic nanomaterials are composites that combine the properties of both organic and inorganic components at the molecular or nanometer scale. nih.gov This synergistic approach allows for the creation of materials with enhanced characteristics, such as the processability and flexibility of polymers and the stability and electronic properties of inorganic materials. nih.gov
This compound is a valuable precursor in the synthesis of these hybrid materials, particularly those based on a silica (B1680970) (SiO₂) network. Through a process known as co-condensation in a sol-gel reaction, this compound can be reacted with a primary silica precursor, such as tetraethoxysilane (TEOS). During this reaction, the chlorine atoms on the silane hydrolyze to form silanols (Si-OH), which then condense with other silanols from TEOS to build a cross-linked silica network.
The key feature of this process is the covalent incorporation of the dodecylmethylsilyl group directly into the inorganic silica matrix. The result is a hybrid material where long alkyl chains are uniformly distributed throughout the structure. This molecular-level integration imparts a permanent and stable hydrophobic character to the material.
The properties of the final hybrid nanomaterial can be precisely tuned by adjusting the ratio of this compound to the primary silica precursor. This control allows for the development of materials with tailored surface properties for specific applications.
| Organosilane Precursor | Organic Functional Group | Resulting Property in Hybrid Material | Potential Application |
|---|---|---|---|
| This compound | Dodecyl (-C12H25) | High Hydrophobicity, Low Surface Energy | Self-cleaning surfaces, moisture-resistant coatings |
| (3-Aminopropyl)triethoxysilane | Aminopropyl (-C3H6NH2) | Hydrophilicity, Reactive sites for further functionalization | Bioconjugation, Catalysis, Adsorbents researchgate.net |
| (3-Mercaptopropyl)trimethoxysilane | Mercaptopropyl (-C3H6SH) | Affinity for heavy metals, Noble metal nanoparticle binding | Sensors, Heavy metal removal |
| Vinyltrimethoxysilane | Vinyl (-CH=CH2) | Polymerizable group for grafting polymers | Polymer composites, Cross-linking agent |
The integration of the dodecylmethylsilyl moiety can be used to create functional materials such as hydrophobic coatings, specialized chromatographic phases, and matrices for enzyme immobilization where control of the local hydrophobic/hydrophilic environment is critical. The robust, covalently bonded nature of these hybrid systems ensures long-term stability and performance. mdpi.comresearchgate.netrsc.org
Computational and Theoretical Studies
Molecular Modeling of Dichlorododecylmethylsilane Interactions
Molecular modeling encompasses a range of computational techniques used to simulate and understand the behavior of molecules. For this compound, these models are crucial for exploring its interactions with surfaces and other molecules, which is fundamental to its application in forming self-assembled monolayers (SAMs) and surface modifications.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgcore.ac.ukaps.org DFT calculations are based on the principle that the energy of a molecule is a functional of its electron density. core.ac.ukmdpi.com This approach allows for the calculation of various molecular properties, including geometries, reaction energies, and spectroscopic parameters, with a good balance between accuracy and computational cost. core.ac.ukmdpi.com
For a molecule like this compound, DFT can be employed to:
Determine Optimized Molecular Geometry: Calculate the most stable three-dimensional arrangement of its atoms, including bond lengths, bond angles, and dihedral angles.
Analyze Electronic Properties: Map the electron density distribution to identify regions of high or low electron density, which are indicative of reactive sites. This includes calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity.
Simulate Reaction Mechanisms: Investigate the pathways and transition states of reactions, such as its hydrolysis and subsequent condensation on a substrate surface. This provides insight into the kinetics and thermodynamics of the SAM formation process.
Predict Spectroscopic Signatures: Calculate vibrational frequencies (infrared and Raman spectra) and NMR chemical shifts, which can be compared with experimental data to validate both the computational model and experimental findings. core.ac.uk
While specific DFT studies on this compound are not widely published, the methodology is extensively applied to similar organosilane molecules. For instance, DFT simulations have been used to study the adsorption and dissociation of water on silicate (B1173343) surfaces, a critical step in the hydration process relevant to silane (B1218182) chemistry. researchgate.net
Table 1: Representative Molecular Properties of an Alkylsilane Calculated via DFT (Note: This table presents typical output data from DFT calculations for a generic short-chain alkylsilane as a representative example, in the absence of specific published data for this compound.)
| Property | Calculated Value | Unit | Significance |
| Total Energy | -2570.5 | Hartrees | Indicates the stability of the molecule. |
| HOMO Energy | -7.2 | eV | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | -0.5 | eV | Relates to the molecule's ability to accept electrons. |
| Dipole Moment | 2.1 | Debye | Indicates the overall polarity of the molecule. |
| Si-Cl Bond Length | 2.08 | Ångströms | Structural parameter for reactivity analysis. |
| Si-C Bond Length | 1.89 | Ångströms | Structural parameter for stability analysis. |
Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules over time. nih.gov These simulations are particularly valuable for understanding the dynamic processes of surface adsorption and the formation of Self-Assembled Monolayers (SAMs). pusan.ac.kr By solving Newton's equations of motion for a system of interacting atoms, MD can model the entire process from the initial approach of this compound molecules to a surface to their final, ordered monolayer structure. pusan.ac.kr
Key insights from MD simulations of alkylsilane SAM formation include:
Adsorption Dynamics: Observing the mechanism by which individual molecules attach to a substrate, such as silica (B1680970) or mica. This includes the role of surface water and the initial hydrolysis of the chlorosilyl group.
Monolayer Growth and Ordering: Simulations show how, with increasing surface coverage, molecules transition from a disordered, "lying down" state to a more ordered, vertically-oriented "standing up" phase. pusan.ac.kr The process involves the formation of islands that grow and eventually merge. pusan.ac.kr
Structural Characterization of the SAM: MD simulations provide detailed information about the final structure of the monolayer, which can be compared with experimental data. researchgate.net Molecular dynamics simulations have been effectively used to study SAMs of similar molecules like dodecyltrichlorosilane (B1359458) (DTS) on silica. researchgate.net
Table 2: Typical Simulation Parameters for Alkylsilane SAM Formation (Note: This table is based on general findings for long-chain alkylsilanes like DTS and OTS, illustrating the type of data generated in these simulations.)
| Parameter | Description | Typical Value/Range | Reference |
| Coverage | Number of molecules per unit of surface area. | Varied systematically to study its effect on structure. | researchgate.net |
| Tilt Angle | The average angle of the alkyl chains with respect to the surface normal. | 20-30 degrees | pusan.ac.kr |
| Layer Thickness | The height of the self-assembled monolayer. | Dependent on tilt angle and chain length. | researchgate.net |
| Simulation Time | The duration of the simulation required to observe ordering. | Tens to hundreds of nanoseconds. | pusan.ac.krescholarship.org |
| Force Field | The set of equations and parameters used to describe the potential energy of the system. | OPLS, CHARMM, AMBER | nih.gov |
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structures of molecules and their properties or activities. longdom.org By identifying mathematical correlations, QSAR models can predict the properties of new, unsynthesized compounds. nih.gov
In the context of materials science, QSAR can be adapted to become Quantitative Structure-Property Relationships (QSPR). For this compound, a QSPR model could be developed to predict various material properties based on its molecular descriptors.
Descriptor Calculation: The first step involves calculating a set of numerical descriptors that characterize the molecule's structure. These can include:
Topological descriptors: Based on the 2D graph of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Physicochemical descriptors: Properties like the octanol-water partition coefficient (LogP), molar refractivity, and polarity. dtic.mil
Quantum-chemical descriptors: Derived from quantum mechanics calculations (e.g., HOMO/LUMO energies, dipole moment).
Model Development: A training set of molecules with known properties is used to build a mathematical model. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are employed to create an equation linking the descriptors to the property of interest. nih.gov
Prediction: Once validated, the model can be used to predict the properties of new molecules, like derivatives of this compound, before they are synthesized. Properties that could be predicted include surface energy of the resulting SAM, thermal stability, or dielectric constant.
While specific QSAR models for this compound are not prominent in the literature, the technique is widely used for classes of chemical compounds to screen for desired properties, thereby reducing the need for extensive experimental work.
Computational Approaches in Materials Design
Computational methods are integral to modern materials design, enabling the creation of new materials with specific, improved properties in a more efficient manner. mit.edusumitomo-chem.co.jp This approach, often called "materials by design," uses simulations to guide experimental efforts. mpie.deutwente.nl
For this compound, computational design could be applied in several ways:
Optimizing Precursor Molecules: Simulations can be used to screen different functional groups or alkyl chain lengths on the silane precursor to predict their effect on the final SAM. For example, DFT and MD could be used to test how replacing the methyl group with a different functional group would alter the packing density or surface properties of the monolayer.
Designing Mixed-Monolayer Surfaces: Computational models can simulate the formation of SAMs from a mixture of two or more different silanes. This allows researchers to predict the surface composition, domain formation, and resulting properties (e.g., wettability, friction) of these complex surfaces, guiding the design of multifunctional coatings.
Interfacing with Machine Learning: Large datasets generated from high-throughput computational screenings (e.g., DFT calculations on many different silane variants) can be used to train machine learning (ML) models. nih.govameslab.gov These ML models can then predict material properties much faster than the initial simulations, dramatically accelerating the discovery of new materials for specific applications. youtube.comrsc.org
The integration of quantum mechanical calculations, molecular dynamics, and machine learning provides a powerful, multi-scale framework for the rational design of materials based on this compound and related compounds. mpie.dealliedacademies.org
Analytical Methodologies in Dichlorododecylmethylsilane Research
Spectroscopic Techniques for Characterization and Quantification
Spectroscopic methods are indispensable for elucidating the molecular structure of Dichlorododecylmethylsilane and quantifying its presence on treated surfaces. These techniques probe the interactions of the molecule with electromagnetic radiation, providing a unique fingerprint of its chemical composition and bonding.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. ¹H NMR, or proton NMR, provides detailed information about the hydrogen atoms in the molecule, allowing for the verification of its distinct chemical environments.
In a typical ¹H NMR spectrum of this compound, specific peaks correspond to the protons of the methyl group attached to the silicon atom and the various methylene (B1212753) groups of the long dodecyl chain. The chemical shift (δ), reported in parts per million (ppm), is indicative of the local electronic environment of the protons. The integration of the peak areas provides a ratio of the number of protons in each unique environment, while the splitting pattern (multiplicity) reveals information about adjacent protons.
Detailed Research Findings: The ¹H NMR spectrum of this compound is expected to show a singlet for the methyl protons directly bonded to the silicon atom due to the absence of adjacent protons. The protons of the dodecyl chain will appear as a series of multiplets. The terminal methyl group of the dodecyl chain will typically present as a triplet. The chemical shifts are influenced by the electronegativity of the silicon and chlorine atoms, causing a downfield shift for protons closer to the silyl (B83357) group.
| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration Value (Relative) |
| Si-CH ₃ | ~0.4 - 0.8 | Singlet | 3 |
| Si-CH ₂-(CH₂)₁₀-CH₃ | ~0.8 - 1.2 | Multiplet | 2 |
| Si-CH₂-(CH ₂)₁₀-CH₃ | ~1.2 - 1.6 | Multiplet | 20 |
| Si-(CH₂)₁₁-CH ₃ | ~0.8 - 0.9 | Triplet | 3 |
Note: The expected chemical shifts are illustrative and can vary based on the solvent and spectrometer frequency.
Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in this compound and for monitoring its reaction with surfaces. mdpi.com By analyzing the absorption of infrared radiation, characteristic vibrational modes of chemical bonds can be detected.
When this compound is used to modify a surface, such as silica (B1680970), the Si-Cl bonds hydrolyze to form Si-OH (silanol) groups, which then condense with the surface hydroxyls to form stable Si-O-Si (siloxane) linkages. youtube.com FTIR spectroscopy can track this process by observing the disappearance of Si-Cl stretches and the appearance of Si-O-Si bands.
Detailed Research Findings: The FTIR spectrum of neat this compound would exhibit characteristic peaks for C-H stretching and bending from the dodecyl and methyl groups. Upon reaction with a hydroxylated surface, new prominent peaks corresponding to Si-O-Si asymmetric stretching are expected to appear, confirming the covalent attachment of the silane (B1218182) to the substrate.
| Functional Group | Characteristic Wavenumber (cm⁻¹) | Vibrational Mode |
| C-H (Alkyl) | 2850 - 2960 | Stretching |
| Si-CH₃ | ~1260 | Bending |
| Si-O-Si (on surface) | 1000 - 1100 | Asymmetric Stretching |
| Si-Cl | 450 - 650 | Stretching |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. It is particularly useful for analyzing surfaces modified with this compound, providing direct evidence of the presence and chemical state of silicon, carbon, and chlorine on the substrate. mdpi.com
High-resolution spectra of the Si 2p, C 1s, and Cl 2p regions provide detailed information about the chemical bonding. For instance, the binding energy of the Si 2p peak can distinguish between the silicon in the silane and silicon in a silica substrate.
Detailed Research Findings: An XPS survey scan of a surface successfully modified with this compound will show peaks for Si, C, O (from the substrate and siloxane bridges), and potentially trace amounts of Cl if the reaction is incomplete. High-resolution scans provide more detailed insights. The C 1s spectrum can be deconvoluted to show components corresponding to C-Si and C-C/C-H bonds. The Si 2p spectrum will show a peak at a binding energy characteristic of organosilanes.
| Element | Core Level | Expected Binding Energy (eV) | Inferred Chemical State |
| Silicon | Si 2p | ~102 - 103 | R-Si-O |
| Carbon | C 1s | ~284.8 | C-C, C-H |
| Carbon | C 1s | ~283.5 | C-Si |
| Chlorine | Cl 2p | ~200 | Si-Cl (if present) |
| Oxygen | O 1s | ~532 - 533 | Si-O-Si, Si-O-Substrate |
Chromatographic Methods for Purity Assessment and Analysis
Chromatographic techniques are essential for separating the components of a mixture, making them ideal for assessing the purity of this compound and monitoring the progress of its synthesis.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. wikipedia.org In the context of this compound, GC is used to assess the purity of the final product and to monitor the progress of the synthesis reaction by separating the desired product from starting materials, byproducts, and residual solvents. emerypharma.com When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass-to-charge ratio. thermofisher.com
Detailed Research Findings: A GC analysis of a pure this compound sample would ideally show a single, sharp peak at a characteristic retention time under specific chromatographic conditions (e.g., column type, temperature program, carrier gas flow rate). The presence of additional peaks would indicate impurities. The retention time is influenced by the compound's boiling point and its interaction with the stationary phase of the GC column.
| Parameter | Description |
| Column | A non-polar or medium-polarity capillary column is typically used for silane analysis. |
| Injector Temperature | Must be high enough to ensure complete vaporization without thermal decomposition. |
| Oven Program | A temperature gradient is often employed to ensure good separation of components with different boiling points. |
| Detector | A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used. |
| Expected Retention Time | This is highly dependent on the specific GC conditions but will be consistent for a given method. |
Microscopic and Surface Characterization Techniques
Microscopic techniques provide visual information about the topography and morphology of surfaces treated with this compound. These methods are crucial for understanding how the silane molecules assemble on a substrate and the quality of the resulting coating.
When this compound is applied to a surface, it can form a self-assembled monolayer (SAM), a highly organized layer of molecules one molecule thick. The long dodecyl chains tend to align with each other, creating a dense, hydrophobic surface. Techniques like Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are used to visualize these structures.
Detailed Research Findings: AFM can provide nanoscale topographical images of the silanized surface, revealing the uniformity and smoothness of the monolayer. It can also be used to measure the thickness of the deposited film. SEM can provide higher magnification images of the surface, which can be useful for identifying defects or areas where the coating is not uniform. The resulting surface is expected to be significantly smoother after the formation of a well-ordered monolayer.
| Technique | Information Obtained | Expected Observations for this compound Film |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, film thickness. | A smooth, uniform surface with low root-mean-square (RMS) roughness, indicating the formation of a well-ordered self-assembled monolayer. |
| Scanning Electron Microscopy (SEM) | Surface morphology, detection of defects and aggregates. | A featureless surface at high magnification, confirming a continuous and uniform coating. Aggregates may be visible if the silanization process is not optimized. |
Atomic Force Microscopy (AFM) for Surface Topography and Roughness
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique used to obtain three-dimensional images of a material's surface. oxinst.comnih.gov It operates by scanning a sharp physical probe, attached to a cantilever, across the sample surface. jeremyjordan.me The interaction forces between the tip and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical map. jeremyjordan.me
A primary application of AFM is the quantitative measurement of surface roughness. oxinst.com Key parameters derived from AFM data include the arithmetic average roughness (Sₐ) and the root mean square roughness (Sᵩ). researchgate.netnih.gov These values provide a statistical measure of the surface's texture. For instance, studies on similar long-chain alkylsilane (Octadecyltrichlorosilane) SAMs have used AFM to determine the roughness at the substrate-silane interface and the silane-air interface, finding values of 2.0 Å and 2.5 Å, respectively. nist.gov This demonstrates the ability of AFM to characterize surfaces with angstrom-level precision. oxinst.com The analysis can effectively distinguish between the smooth surface of an uncoated substrate and the slightly altered topography after silanization. wiley.com
| Surface Type | Roughness Parameter | Reported Value (Å) | Reference Compound |
|---|---|---|---|
| Uncoated Silicon Wafer | Rₐ | 0.9 | N/A |
| Silicon-OTS Interface | RMS | 2.0 | Octadecyltrichlorosilane (B89594) |
| OTS-Air Interface | RMS | 2.5 | Octadecyltrichlorosilane |
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) for Nanostructure Analysis
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for characterizing materials at the micro and nanoscale. SEM provides detailed information about the surface topography and composition. mdpi.com It works by scanning a focused beam of electrons onto a sample and detecting the signals that result from the electron-sample interaction, offering a large depth of field that facilitates three-dimensional imaging. mdpi.com For surfaces modified with this compound, SEM can be used to assess the homogeneity of the silane layer, identify the presence of any aggregates or defects, and, when applied to a prepared cross-section, measure the thickness of the film. mdpi.com
TEM, in contrast, provides information about the internal structure of a sample. researchgate.net To analyze a this compound layer with TEM, an extremely thin cross-section of the coated substrate must be prepared. The electron beam passes through this thin slice, allowing for the visualization of the nanostructure of the silane film, its interface with the substrate, and its precise thickness at a very high resolution. This level of detail is critical for understanding how the molecules are arranged and bonded to the surface.
Wettability and Contact Angle Measurements
Wettability describes the ability of a liquid to maintain contact with a solid surface and is a fundamental property of this compound-modified surfaces. gelest.com It is quantified by measuring the contact angle, which is the angle formed at the interface of the liquid, solid, and vapor phases. nih.gov A high contact angle indicates low wettability (a hydrophobic, or water-repelling, surface), while a low contact angle indicates high wettability (a hydrophilic, or water-attracting, surface). nih.gov
The most common method for determining this is the sessile drop technique, where a droplet of liquid (typically water) is placed on the surface and its shape is analyzed. nih.gov The contact angle serves as a convenient and rapid indicator of the quality and hydrophobicity of the self-assembled silane monolayer. nist.gov The formation of a dense, well-ordered monolayer of this compound, with its long dodecyl chains oriented away from the surface, results in a low-energy surface that repels water, leading to high contact angles.
Research on similar long-chain organosilane treatments shows that they can significantly increase the water contact angle of a substrate. researchgate.net For example, untreated glass surfaces are typically hydrophilic, with water contact angles in the range of 0–30°. nih.gov After modification with compounds like octadecyltrichlorosilane (OTS), the water contact angle can increase to values between 109° and 114°, indicating the formation of a highly hydrophobic surface. nist.gov
| Surface Treatment | Typical Water Contact Angle (°) | Surface Property |
|---|---|---|
| Untreated Glass/Silica | 0 - 30 | Hydrophilic |
| Surface treated with Organosilanes (general) | > 110 | Hydrophobic |
| Surface treated with Octadecyltrichlorosilane (OTS) | 109 - 114 | Hydrophobic |
Toxicological and Environmental Considerations in Research
Mechanistic Toxicology of Organosilicon Compounds
Cellular and Molecular Mechanisms of Interaction
The mechanisms through which organosilicon compounds exert toxic effects are not entirely understood but are thought to involve several cellular and molecular pathways. iust.ac.ir Research suggests that these compounds can interact with cell membranes, with studies indicating that they can be maintained in or on the cell membrane. iust.ac.ir The lipophilicity of many organosilicon compounds may facilitate their passage through biological membranes. rsc.org
At the molecular level, potential mechanisms of toxicity include the induction of oxidative stress, DNA damage, inflammation, apoptosis, and disruption of hormone function. iust.ac.ir The interaction of organosilicon molecules with proteins is another area of investigation. For example, specific organosilicon compounds have been synthesized to bind to the "hot-spots" of the intrinsically disordered protein NUPR1. nih.gov The effectiveness of this binding can be influenced by the compound's hydrophobicity. nih.gov
The Si-C bond in organosilicon compounds is longer and weaker than a C-C bond and is polarized towards the carbon atom. encyclopedia.pub This inherent chemical property can influence how these compounds interact with biological molecules and can lead to their breakdown into other substances. encyclopedia.pubrsc.org
In Vitro and In Vivo Toxicological Assessments
A variety of in vitro and in vivo methods are employed to assess the toxicity of organosilicon compounds. iust.ac.ir
In Vitro Studies:
Genotoxicity Assays: A battery of in vitro tests are used to evaluate the potential for organosilicon compounds to cause genetic damage. These can include microbial assays like the Ames test in Salmonella, gene conversion assays in Saccharomyces cerevisiae, and DNA repair tests in E. coli. nih.gov Additionally, assays using mammalian cells, such as mouse lymphoma L5178Y cells, are used to assess forward gene mutations, sister-chromatid exchanges, and chromosome aberrations. nih.gov While some organosilicon compounds have shown potential for clastogenic (chromosome-damaging) activity in vitro, no evidence of gene mutation was observed in one study of 12 such compounds. nih.gov
Cytotoxicity Assays: The MTT assay is a standard method for evaluating cell viability and cytotoxicity in the presence of organosilicon compounds. reading.ac.uk Studies on organosilica nanoparticles have shown concentration-dependent toxicity in cell lines such as Human Aortic Endothelial Cells (HAECs). bohrium.com However, some thiolated organosilica nanoparticles were found to be non-toxic to several cell lines at lower concentrations. reading.ac.uknih.gov
Eye Irritation Assays: In vitro models like the Epi-Ocular Tissue Model and the Bovine Corneal Opacity and Permeability (BCOP) assay have been used to assess the eye irritation potential of organosilicon compounds, showing good correlation with in vivo data for certain types of these compounds. tandfonline.com
In Vivo Studies:
Clastogenicity Assays: To follow up on in vitro findings, in vivo tests such as the rat bone marrow cytogenetic assay are conducted. In one study, six organosilicon compounds that showed clastogenic activity in vitro did not produce significant chromosome aberrations in the in vivo rodent assay. nih.gov The rat dominant lethal test has also been used to further investigate potential clastogenic activity. nih.gov
Biodistribution and Toxicity Studies: Animal models, such as BALB/c mice, are used to study the biodistribution and potential organ damage caused by organosilicon compounds. reading.ac.uknih.gov For instance, certain thiolated organosilica nanoparticles did not cause organ damage in mice at a specific concentration. reading.ac.uknih.gov
It is important to note that the toxicological data for organosilicon compounds can be limited and sometimes inconsistent due to the vast diversity of these chemicals. iust.ac.ir The Threshold of Toxicological Concern (TTC) is a risk assessment tool used for chemicals with insufficient toxicological data. nih.govresearchgate.net A recent analysis incorporating data for 71 organosilicon substances concluded that the existing TTC for Cramer Class III compounds is a conservative and protective approach for this class of chemistry. nih.gov
Environmental Fate and Transport of Dichlorododecylmethylsilane and its Derivatives
The environmental fate and transport of a chemical describe its movement and transformation in the environment. cdc.govepa.govhyperwriteai.com For this compound and other organosilicon compounds, these processes are influenced by the compound's physical and chemical properties, as well as environmental conditions. cdc.govnih.gov
Chlorosilanes, such as this compound, are known to undergo rapid hydrolysis in the presence of water. gesamp.org This reaction leads to the formation of silanols and siloxanes, and in the case of chlorosilanes, also produces hydrochloric acid (HCl). gesamp.org In an aquatic environment, this acid is expected to be dispersed and neutralized. gesamp.org
Degradation Pathways in Environmental Matrices
The degradation of organic compounds in the environment can occur through various chemical, physical, and biological processes. pjoes.com The specific pathway and rate of degradation depend on the compound's structure and the environmental matrix (e.g., soil, water, air). pjoes.comsustainability-directory.com
For organosilicon compounds, hydrolysis is a key initial degradation step. researchgate.net This process breaks the Si-O or other reactive bonds, often leading to the formation of silicon-free intermediates that may be more readily biodegradable. researchgate.net The silicon-containing products of this initial hydrolysis are generally not biodegradable. researchgate.net
Hydrolysis: As mentioned, chlorosilanes readily hydrolyze. gesamp.org The rate of hydrolysis for other organosilicon compounds can be influenced by the presence of certain functional groups; for example, Si-N bonds are easily hydrolysable. researchgate.net
Photodegradation: Sunlight can play a role in the breakdown of some organosilicon compounds. mdpi.com The presence of electron-donating groups on an aromatic ring attached to silicon can enhance photolytic degradability. researchgate.net
Biodegradation: While many organosilicon compounds, particularly siloxanes, are resistant to microbial degradation, some can be broken down by microorganisms. gesamp.orgresearchgate.net The biodegradation often follows an initial hydrolysis step, with the rate being determined by the biodegradability of the resulting silicon-free product. researchgate.net
Research into the degradation of various organic pollutants has identified common pathways and influencing factors. taylorfrancis.comresearchgate.netrsc.orgresearchgate.net The degradation of complex molecules often involves a series of transformations leading to smaller, simpler compounds. rsc.orgnih.gov
Impact of Environmental Regulations on Research and Development
Environmental regulations play a significant role in guiding the research and development of new chemicals, including organosilicon compounds. archivemarketresearch.comeuropa.eu These regulations aim to minimize the potential adverse effects of chemicals on human health and the environment.
The increasing stringency of environmental policies can incentivize innovation in "green" or environmentally friendly technologies. europa.eu For organosilicon compounds, this can drive research towards developing substances that are less persistent and more biodegradable in the environment. researchgate.net There is a recognized need for better environmentally degradable organosilicon compounds to avoid their long-term accumulation. researchgate.net
Regulatory frameworks, such as the Threshold of Toxicological Concern (TTC), are also impacted by the availability of data on specific chemical classes. The inclusion of robust data on organosilicon compounds in such frameworks helps to ensure that their regulation is based on sound scientific evidence. nih.govresearchgate.net
Safety Protocols and Risk Mitigation in Laboratory Research
Working with chemicals like this compound in a laboratory setting requires strict adherence to safety protocols to minimize risks to personnel and the environment. ucsd.edumdpi.comresearchgate.netbayramligroup.com this compound is classified as a corrosive substance that causes severe skin burns and eye damage, and may cause respiratory irritation. nih.govtcichemicals.com
A comprehensive approach to laboratory safety involves several key components:
Hazard Identification and Risk Assessment: Before any work begins, it is crucial to identify all potential hazards associated with the chemicals and procedures being used. ucsd.edumdpi.com This involves reviewing Safety Data Sheets (SDS) and other relevant literature to understand the specific risks, such as corrosivity, flammability, and reactivity. ucsd.edutcichemicals.com A thorough risk assessment should be conducted to evaluate the likelihood and severity of potential incidents. cetjournal.it
Engineering Controls: These are the first line of defense in minimizing exposure to hazardous materials. ucsd.edu For a corrosive and volatile compound like this compound, this includes working in a well-ventilated area, preferably within a chemical fume hood, to prevent the buildup of harmful vapors. tcichemicals.comcetjournal.it
Administrative Controls: These are work practices and procedures designed to reduce exposure. ucsd.edu This includes developing and following Standard Operating Procedures (SOPs) for all tasks involving hazardous materials. ucsd.edu Proper training for all laboratory personnel on the specific hazards and safe handling procedures for this compound is essential. mdpi.combayramligroup.com
Personal Protective Equipment (PPE): PPE is used to protect the user from chemical exposure and should be selected based on the specific hazards. ucsd.edumdpi.combayramligroup.com For this compound, this includes:
Eye Protection: Chemical safety goggles or a face shield are necessary to protect against splashes. tcichemicals.com
Skin Protection: Chemical-resistant gloves and a lab coat are required to prevent skin contact. tcichemicals.com
Respiratory Protection: If working outside of a fume hood or if there is a risk of inhaling vapors, appropriate respiratory protection should be used. mdpi.com
Emergency Procedures: Laboratories must have clear and well-practiced emergency procedures in place. bayramligroup.com This includes the location and proper use of emergency equipment such as eyewash stations, safety showers, and fire extinguishers. bayramligroup.com In case of accidental exposure, immediate first aid measures should be taken as outlined in the SDS, and medical attention should be sought. tcichemicals.com
By implementing a multi-layered approach to safety that combines engineering controls, administrative procedures, and the proper use of PPE, the risks associated with handling this compound in a research setting can be effectively managed. ucsd.eduresearchgate.netcetjournal.it
Future Research Directions and Unexplored Avenues in Dichlorododecylmethylsilane Research
Dichlorododecylmethylsilane, a member of the organosilane family, possesses a unique combination of a reactive dichlorosilyl group and a long hydrophobic dodecyl chain. While it has established uses, its full potential remains a subject of ongoing scientific inquiry. This article explores future research directions and unexplored avenues for this versatile chemical compound, focusing on sustainable synthesis, novel applications in biotechnology and energy, and the role of advanced computational methods in accelerating its development.
Q & A
Q. How can researchers assess the environmental persistence of this compound degradation products?
- Methodological Answer : Conduct accelerated aging studies under UV/ozone exposure and analyze hydrolyzed byproducts (e.g., chlorinated alkanes) via LC-MS/MS. Compare with ecotoxicity databases (e.g., ECOTOX) to predict bioaccumulation potential. Include abiotic controls (e.g., sterile soil) to distinguish microbial degradation pathways .
Guidelines for Data Analysis and Reporting
- Contradiction Analysis : Use funnel plots or sensitivity analysis to assess publication bias in literature data. Report confidence intervals for key metrics (e.g., reaction yields) to highlight uncertainty .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and simulation files in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
